molecular formula C9H14N2O2S B2568603 4-amino-N-ethyl-N-methylbenzenesulfonamide CAS No. 52435-75-3

4-amino-N-ethyl-N-methylbenzenesulfonamide

Cat. No.: B2568603
CAS No.: 52435-75-3
M. Wt: 214.28
InChI Key: RNUAVRNGQSIXMZ-UHFFFAOYSA-N
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Description

4-amino-N-ethyl-N-methylbenzenesulfonamide is an organic compound with the molecular formula C9H14N2O2S. It is a derivative of benzenesulfonamide, where the sulfonamide group is substituted with an amino group at the para position, and the nitrogen atom is further substituted with ethyl and methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Scientific Research Applications

4-amino-N-ethyl-N-methylbenzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a sulfonamide-based therapeutic agent.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

While the specific mechanism of action for “4-amino-N-ethyl-N-methylbenzenesulfonamide” is not available, sulfonamides are known to inhibit bacterial growth by interfering with the synthesis of folic acid, a nutrient required for bacterial growth .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-N-ethyl-N-methylbenzenesulfonamide typically involves the reaction of 4-nitrobenzenesulfonamide with ethylamine and methylamine. The nitro group is first reduced to an amino group, followed by the alkylation of the sulfonamide nitrogen with ethyl and methyl groups. The reaction conditions often include the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst for the reduction step, and alkyl halides for the alkylation step.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

4-amino-N-ethyl-N-methylbenzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The sulfonamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include nitroso and nitro derivatives, primary and secondary amines, and substituted sulfonamides.

Comparison with Similar Compounds

Similar Compounds

    4-amino-N-methylbenzenesulfonamide: Similar structure but lacks the ethyl group.

    4-amino-N-ethylbenzenesulfonamide: Similar structure but lacks the methyl group.

    N-ethyl-N-methylbenzenesulfonamide: Similar structure but lacks the amino group.

Uniqueness

4-amino-N-ethyl-N-methylbenzenesulfonamide is unique due to the presence of both ethyl and methyl groups on the sulfonamide nitrogen, which can influence its chemical reactivity and biological activity. This dual substitution can enhance its solubility, stability, and interaction with molecular targets compared to its analogs.

Properties

IUPAC Name

4-amino-N-ethyl-N-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2S/c1-3-11(2)14(12,13)9-6-4-8(10)5-7-9/h4-7H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNUAVRNGQSIXMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C)S(=O)(=O)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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